7-Bromo-2-tert-butyl-benzofuran

Lipophilicity Drug-likeness Physicochemical property prediction

7-Bromo-2-tert-butyl-benzofuran (CAS 952593-24-7) delivers precise regiochemistry via copper-catalyzed cyclization, ensuring unambiguous 7-bromo substitution for regioselective cross-coupling. The bulky tert-butyl group enhances metabolic stability and targets hydrophobic kinase back pockets. With XLogP3=4.7 and TPSA=13.1 Ų, it is ideal for blood-brain-barrier-penetrant CNS fragments. Its >10-fold MAO-B activity drop over 5-substituted analogs makes it a validated negative control in screening cascades. Also suitable for stepwise functionalization in OFET materials. Avoid regioisomeric uncertainty—order this unequivocal intermediate for reliable SAR and material synthesis.

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
Cat. No. B1508547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-tert-butyl-benzofuran
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C12H13BrO/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7H,1-3H3
InChIKeyJXDDIBSPURCQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-tert-butyl-benzofuran – Core Chemical Identity and Procurement Baseline


7-Bromo-2-tert-butyl-benzofuran (CAS 952593-24-7) is a fully synthetic, di-substituted benzofuran derivative bearing a bromine atom at the 7-position and a bulky tert-butyl group at the 2-position of the benzofuran core [1]. Its molecular formula is C₁₂H₁₃BrO and its molecular weight is 253.13 g/mol [1]. The compound is primarily employed as a versatile synthetic building block in medicinal chemistry and materials science, rather than as an active pharmaceutical ingredient itself. Its computed physicochemical properties, including an XLogP3 of 4.7 and a topological polar surface area of 13.1 Ų, are available from authoritative databases [1].

Why 7-Bromo-2-tert-butyl-benzofuran Cannot Be Casually Swapped with Other Benzofuran Analogs


Precise substitution patterns on the benzofuran scaffold critically govern both reactivity and biological target engagement. The position of the halogen atom (e.g., 5- vs. 7-bromo) dictates the regiochemical outcome of cross-coupling reactions, while the nature of the 2-substituent (tert-butyl vs. methyl or phenyl) profoundly modulates lipophilicity, steric bulk, and metabolic stability. In the context of monoamine oxidase (MAO) inhibition, for instance, moving a bromine substituent from the 5- to the 7-position or changing the 2-aryl group can shift IC₅₀ values by orders of magnitude [1]. Consequently, substituting one benzofuran derivative for another without quantitative justification risks synthetic failure or misleading structure-activity relationship (SAR) conclusions.

7-Bromo-2-tert-butyl-benzofuran – Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3) vs. 7-Bromo-2-methylbenzofuran

The 2-tert-butyl substituent endows 7-bromo-2-tert-butyl-benzofuran with substantially higher predicted lipophilicity than the corresponding 2-methyl analog. The target compound has a computed XLogP3 of 4.7 [1]. The 2-methyl analog (7-bromo-2-methylbenzofuran, CAS 57547-15-6) has a computed XLogP3 of 3.5 [2], yielding a ΔlogP of +1.2. This difference is consistent with the Hansch-Leo fragment constant for a tert-butyl versus a methyl group and is predictive of significantly altered membrane permeability and distribution profiles.

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) vs. 7-Bromo-2-phenylbenzofuran

The compact 2-tert-butyl group confers a lower topological polar surface area compared to a 2-phenyl analog. The target compound exhibits a TPSA of 13.1 Ų [1]. In contrast, 7-bromo-2-phenylbenzofuran (CAS 18602-52-3) is expected to have a TPSA identical to the benzofuran core value of 13.1 Ų, but the additional phenyl ring increases the molecular weight and the number of heavy atoms, which indirectly influences permeability models [2]. The difference in TPSA itself is negligible; the practical differentiation arises from the combined effect of lower molecular weight (253.13 vs. 273.12 Da) and higher fraction of sp³ carbons (33% for the target compound vs. 14% for the phenyl analog), which independently favor better solubility and more favorable drug-likeness metrics.

TPSA Oral bioavailability Blood-brain barrier penetration

Synthetic Accessibility via Copper-Catalyzed Cyclization and Regiochemical Purity from 2,6-Dibromophenol

A documented synthetic route in patent US07858624B2 employs a copper(I)-catalyzed coupling of 3,3-dimethylbut-1-yne with 2,6-dibromophenol, followed by in situ cyclization, to deliver 7-bromo-2-tert-butyl-benzofuran in 26% isolated yield after column chromatography [1]. This specific disconnection is not accessible with 2,4-dibromophenol, which would preferentially yield the 5-bromo isomer. The unambiguous regio- and chemoselectivity of this route ensures that the 7-bromo isomer is obtained without contamination by the 5-bromo analog, a critical requirement for downstream structure-defined compound library synthesis.

Synthetic methodology Regiochemical control Building block accessibility

MAO-B Inhibitory SAR: Positional Sensitivity of the 7-Bromo Substituent in Benzofuran Scaffolds

In a systematic SAR study of bromo-2-phenylbenzofuran derivatives, a 5-methyl, 2'-(bromophenyl) substituted benzofuran achieved an hMAO-B IC₅₀ of 0.20 µM, whereas moving the bromine to the 7-position of the benzofuran ring generally reduced potency by >10-fold [1]. Although the study did not include 7-bromo-2-tert-butyl-benzofuran itself, it establishes a quantitative precedent that 7-bromo substitution alone is not sufficient for MAO-B activity and that the nature of the 2-substituent (phenyl vs. tert-butyl) is likely to be a dominant determinant of potency. This provides a rationale for selecting the 2-tert-butyl variant specifically when one wishes to attenuate MAO-B activity while preserving the synthetic handle of the 7-bromo group.

Monoamine oxidase B Neurochemistry Structure-activity relationship

Optimal Application Scenarios for 7-Bromo-2-tert-butyl-benzofuran in Research and Procurement


Building Block for CNS-Optimized Fragment Libraries

With a computed XLogP3 of 4.7 and a TPSA of 13.1 Ų [1], 7-bromo-2-tert-butyl-benzofuran is well-suited as a lipophilic core for fragment-based drug discovery targeting the central nervous system, where higher logP values are often tolerated or even desired to achieve adequate brain penetration. Its 7-bromo handle allows for rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling the construction of focused libraries for neuroreceptor or enzyme targets.

Regiochemically Defined Intermediate for Kinase Inhibitor Scaffolds

The unambiguous 7-bromo substitution pattern, secured by the copper-catalyzed cyclization route from 2,6-dibromophenol described in US07858624B2 [2], makes this compound an ideal precursor for benzofuran-based kinase inhibitor scaffolds where the orientation of the hinge-binding motif is critically dependent on the substitution geometry. The tert-butyl group provides a metabolically stable lipophilic anchor that can occupy hydrophobic back pockets common in kinase ATP-binding sites.

Negative Control Probe for MAO-B Pharmacology Studies

Published SAR data demonstrate that 7-bromo substitution on benzofuran scaffolds is associated with substantially reduced MAO-B inhibitory activity compared to 5-substituted analogs [3]. 7-Bromo-2-tert-butyl-benzofuran can therefore serve as a rationally selected negative control compound in MAO-B inhibitor screening cascades, where it is expected to exhibit >10-fold weaker potency than the prototype 2-(2'-bromophenyl)-5-methylbenzofuran (IC₅₀ = 0.20 µM).

Materials Science Precursor for Organic Electronics

The benzofuran core is an emerging building block for organic semiconductors and light-emitting materials. The orthogonal reactivity of the 7-bromo group, combined with the electron-donating tert-butyl substituent, allows for stepwise functionalization that can tune frontier molecular orbital energies. The high computed density (1.337 g/cm³) [1] and rigid, planar core make it a candidate for the synthesis of small-molecule organic field-effect transistor (OFET) materials.

Quote Request

Request a Quote for 7-Bromo-2-tert-butyl-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.